molecular formula C15H19F3O12S B024346 Mannose triflate CAS No. 92051-23-5

Mannose triflate

Cat. No. B024346
CAS RN: 92051-23-5
M. Wt: 480.4 g/mol
InChI Key: OIBDVHSTOUGZTJ-PEBLQZBPSA-N
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Description

Mannose triflate is a derivative of mannose, a type of sugar found naturally in many fruits, vegetables, and other foods. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and nutraceuticals. In the laboratory, it is used as a reagent in organic synthesis, as a catalyst in catalytic hydrogenation, and as a ligand for metal-catalyzed reactions. In addition, this compound has been explored for its potential in drug delivery, as a tool for inducing apoptosis, and as an inhibitor of glycosylation and protein glycation.

Scientific Research Applications

  • Radiopharmaceutical Production : Mannose triflate is used as a precursor in producing [18F]-FDG, a radiopharmaceutical essential in positron emission tomography (PET). PET assesses glycolytic activity in tumor cells and is crucial for diagnosing heart and neurological diseases (Simeonova & Todorov, 2023).

  • Cancer Research : It's utilized for synthesizing (18)F-FDG, which, when conjugated with gold nanoparticles and anti-metadherin antibody, aids in cancer research and potential treatments (Unak et al., 2012).

  • Oligosaccharide Synthesis : this compound is integral for the stereospecific synthesis of oligosaccharides containing the α-d-mannopyranosyl and β-l-rhamnopyranosyl linkage, a fundamental process in biochemical studies (Hodosi & Kováč, 1998).

  • Immunology : D-mannose has shown to suppress immunopathology in mouse models of autoimmune diseases and increase the proportion of regulatory T cells, hinting at its therapeutic potential (Zhang et al., 2017).

  • Medical and Research Supply : this compound is routinely prepared to meet the growing needs for FDG in research centers and hospitals, showcasing its importance in medical imaging and diagnostic studies (Toyokuni et al., 2004).

  • Drug and Gene Delivery : Mannose, mannan conjugates, and their specific interacting proteins are explored for gene delivery and drug targeting, potentially revolutionizing targeted delivery systems (Gupta, Gupta, & Gupta, 2009).

  • Metabolic Research : Studies have found that mannose alters gut microbiome, affects diet-induced obesity, and improves glucose tolerance, suggesting its significant role in metabolic research and potential therapeutic applications (Sharma et al., 2018).

  • Food Industry and Health : Mannose is used in the food, medicine, cosmetic, and food-additive industries, exhibiting physiological benefits on health such as impacting the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections (Wu, Zhang, & Mu, 2019).

  • Clinical Applications : Mannose has potential in treating various diseases, preventing pancreatic fistula, and improving magnetic resonance imaging for acute pancreatitis, highlighting its versatility in clinical applications (Wei, Huang, Cui, & Zhu, 2020).

  • Targeted Drug Delivery : Mannose-targeted drug delivery systems are being explored for treating a number of diseases, including cancer, which could significantly improve patient quality of life (Irache, Salman, Gamazo, & Espuelas, 2008).

Mechanism of Action

Target of Action

Mannose triflate, also known as TATM, is a glucose analogue . Its primary target is the fluorine-18 (18F) atom, which is used in the medical imaging modality known as Positron Emission Tomography (PET) . The 18F atom is a positron-emitting radionuclide substituted for the normal hydroxyl group at the C-2 position in the glucose molecule .

Mode of Action

The binding of 18F to this compound is carried out via an SN2 nucleophilic substitution reaction . This reaction results in the synthesis of 18F-FDG , a radiotracer used in PET imaging .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the glycolysis pathway . The uptake of 18F-FDG by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism through 6-phosphorylation . The biological half-life of the resulting 18F-FDG is approximately 110 minutes at 70% and 16 minutes at 20% . About 20% of the radioactivity is renally excreted in two hours .

Result of Action

The result of this compound’s action is the formation of 18F-FDG, which accumulates in tumors . This accumulation underpins the evolution of PET as a major clinical tool in cancer diagnosis . The images formed by a PET scanner can be assessed by a nuclear medicine physician or radiologist to provide diagnoses of various medical conditions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The compound is typically stored at a temperature of -20°C . This storage condition helps maintain the stability and efficacy of the compound .

Safety and Hazards

Mannose triflate should be handled with adequate ventilation . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

Future Directions

Mannose triflate is a well-known precursor for 18 F-FDG synthesis for PET applications . The binding of 18 F to the this compound has been carried out via SN2 nucleophilic substitution reaction . It is used in computational tomography, an imaging technique in early detection of cancer . Future research may focus on improving the efficiency of this process .

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBDVHSTOUGZTJ-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238841
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92051-23-5
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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